3-[(2-Fluorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
3-[(2-Fluorophenyl)methyl]bicyclo[111]pentane-1-carboxylic acid is a compound that belongs to the bicyclo[111]pentane family These compounds are known for their unique structural features, which include a highly strained bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Fluorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzyl bromide and bicyclo[1.1.1]pentane-1-carboxylic acid.
Coupling Reaction: A key step in the synthesis is the coupling of 2-fluorobenzyl bromide with bicyclo[1.1.1]pentane-1-carboxylic acid.
Reaction Conditions: The reaction is typically carried out in the presence of a base such as potassium carbonate, a palladium catalyst, and a suitable solvent like tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods
For industrial-scale production, the process can be optimized to improve yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Fluorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the fluorophenyl group or the carboxylic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-[(2-Fluorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for drug design.
Materials Science: The rigid bicyclic framework can be used to design new materials with enhanced mechanical properties.
Biological Studies: The compound can be used as a probe in biological studies to investigate the effects of fluorine substitution on biological activity.
Mechanism of Action
The mechanism of action of 3-[(2-Fluorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and selectivity by altering electronic properties and conformation .
Comparison with Similar Compounds
Similar Compounds
3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid: Similar structure but lacks the fluorine atom, which can affect its chemical and biological properties.
3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid: Contains a trifluoromethyl group instead of a fluorophenyl group, leading to different physicochemical properties.
3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid:
Uniqueness
The presence of the fluorophenyl group in 3-[(2-Fluorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid makes it unique among its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding interactions, making it a valuable tool in drug discovery and other scientific research areas .
Properties
IUPAC Name |
3-[(2-fluorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FO2/c14-10-4-2-1-3-9(10)5-12-6-13(7-12,8-12)11(15)16/h1-4H,5-8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXNJRHRUFHCCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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